molecular formula C4H6ClN3O2 B3331233 2-Azidoethoxyacetyl chloride CAS No. 79598-49-5

2-Azidoethoxyacetyl chloride

Cat. No. B3331233
CAS RN: 79598-49-5
M. Wt: 163.56 g/mol
InChI Key: FSOUWBZLOHCVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azidoethoxyacetyl chloride, also known as AEEA-Cl, is a chemical compound with the molecular formula C4H6ClN3O2. It belongs to the family of azido compounds and is commonly used in scientific research applications.

Mechanism of Action

The mechanism of action of 2-Azidoethoxyacetyl chloride involves the formation of a covalent bond between the azido group and the target biomolecule. This covalent bond is stable and irreversible, allowing for the selective labeling and detection of specific biomolecules.
Biochemical and Physiological Effects:
2-Azidoethoxyacetyl chloride has no known biochemical or physiological effects on its own. However, its use in scientific research can provide valuable insights into the function and behavior of specific biomolecules in cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Azidoethoxyacetyl chloride in lab experiments is its high selectivity for specific biomolecules. This allows for the precise labeling and detection of specific targets. However, one limitation is that the covalent bond formed between the azido group and the target biomolecule is irreversible, which can limit the flexibility of experimental design.

Future Directions

There are several future directions for the use of 2-Azidoethoxyacetyl chloride in scientific research. One area of interest is the development of new labeling strategies that can be used in combination with other labeling techniques for multiplexed imaging and detection. Another area of interest is the use of 2-Azidoethoxyacetyl chloride in the study of protein-protein interactions and signaling pathways in cells and tissues.
Conclusion:
In conclusion, 2-Azidoethoxyacetyl chloride is a valuable reagent for the modification and labeling of biomolecules in scientific research. Its high selectivity and stability make it a useful tool for the visualization and tracking of specific targets in cells and tissues. Further research into its application and development is warranted to expand its potential in the field of biomolecular research.

Scientific Research Applications

2-Azidoethoxyacetyl chloride is commonly used in scientific research as a reagent for the modification of proteins and peptides. It is used to introduce azido groups into biomolecules, which can then be selectively labeled with fluorescent tags or other chemical probes. This allows for the visualization and tracking of specific biomolecules in cells and tissues.

properties

IUPAC Name

2-(2-azidoethoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2/c5-4(9)3-10-2-1-7-8-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOUWBZLOHCVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301170
Record name 2-(2-Azidoethoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-CH2COO-Cl

CAS RN

79598-49-5
Record name 2-(2-Azidoethoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79598-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Azidoethoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-azidoethoxyacetic acid (2.09 g, 14.4 mmol) in thionyl chloride (5 ml) was stirred at room temperature for 4 h. The excess thionyl chloride was removed under the vacuum of the water aspirator and the residue dissolved in benzene (10 ml, dried over molecular sieves) was evaporated in vacuo. The oil so obtained was dried in vacuo (water pump) over NaOH for 1 h yielding 2.23 g (13.6 mmol, 94.4%) of 2-azidoethoxyacetyl chloride as a colourless oil: 1Hmr (CDCl3) δ: 3.43 (2H, br. t, J=5 Hz, --CH2O--) 3.78 (2H, br. t, J=5 Hz, --CH2N3) and 4.50 ppm (2H, s, --COCH2O--); ir (neat) νmax : 2100 (azide) and 1800 cm-1 (--COCl). This material was used in the next reaction without any purification.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azidoethoxyacetyl chloride
Reactant of Route 2
Reactant of Route 2
2-Azidoethoxyacetyl chloride
Reactant of Route 3
Reactant of Route 3
2-Azidoethoxyacetyl chloride
Reactant of Route 4
Reactant of Route 4
2-Azidoethoxyacetyl chloride
Reactant of Route 5
Reactant of Route 5
2-Azidoethoxyacetyl chloride
Reactant of Route 6
Reactant of Route 6
2-Azidoethoxyacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.